

# A Comprehensive Technical Guide to the Physicochemical Properties of 5,5'-Methylenedisalicylic Acid

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## Compound of Interest

Compound Name: 5,5'-Methylenedisalicylic acid

Cat. No.: B7784154

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## Foreword

In the landscape of pharmaceutical intermediates and advanced material science, a thorough understanding of a molecule's fundamental characteristics is paramount. **5,5'-**

**Methylenedisalicylic acid**, a molecule defined by its dual salicylic acid moieties linked by a methylene bridge, presents a unique profile of reactivity and physical behavior. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of its physicochemical properties. We will move beyond simple data recitation to explore the causality behind these properties, grounding our discussion in established analytical methodologies and authoritative data. The protocols and data presented herein are structured to provide not just information, but a framework for practical application and further investigation.

## Molecular Identity and Structure

**5,5'-Methylenedisalicylic acid** (MDSA) is a bifunctional organic compound that serves as a critical building block in various synthetic pathways.<sup>[1]</sup> Its structure, featuring two salicylic acid units, imparts both phenolic and acidic characteristics, making it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.<sup>[1][2]</sup>

## Structural Representation

The spatial arrangement of MDSA, consisting of two hydroxybenzoic acid groups connected at their 5-positions by a methylene (-CH<sub>2</sub>-) group, is fundamental to its properties. This structure facilitates specific intermolecular interactions and provides multiple reactive sites.

Caption: Molecular structure of **5,5'-Methylenedisalicylic acid**.

## Key Identifiers

Precise identification is critical for regulatory compliance and scientific accuracy. The following table summarizes the primary identifiers for MDSA.

Identifier	Value	Source(s)
CAS Number	122-25-8	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>6</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	288.25 g/mol	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
IUPAC Name	5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
InChI Key	JWQFKVGACKJIAV-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
SMILES	<chem>C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O</chem>	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Synonyms	3,3'-Methylenebis[6-hydroxybenzoic acid], Methylenebis(salicylic acid)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

## Physicochemical Data

The physical properties of MDSA dictate its behavior in various states and its interactions with solvents, which is crucial for process development, formulation, and analytical characterization.

## Physical State and Thermal Properties

MDSA is typically a cream-colored or white to off-white crystalline solid or powder.<sup>[2][5][6]</sup> Its high melting point is indicative of a stable crystal lattice with significant intermolecular forces, likely hydrogen bonding mediated by the carboxylic acid and hydroxyl groups.

Property	Value	Notes	Source(s)
Appearance	Cream Powder / Crystalline Solid	<sup>[2][5][6]</sup>	
Melting Point	232 - 243.5 °C	Decomposes at 238°C. <sup>[3]</sup> The range suggests sensitivity to purity.	<sup>[3][5][6][7]</sup>
Boiling Point	~350.49 °C	Rough estimate; the compound likely decomposes before boiling at atmospheric pressure.	<sup>[5][10]</sup>
Flash Point	312.3 °C	<sup>[5]</sup>	
Vapor Pressure	8.19E-14 mmHg at 25°C	Extremely low, indicating negligible volatility under standard conditions.	<sup>[5]</sup>

## Solubility Profile

The solubility of a compound is a cornerstone of its application, influencing everything from reaction kinetics to bioavailability. MDSA's dual polar functional groups (carboxyl and hydroxyl) and nonpolar aromatic backbone give it a characteristic solubility profile.

- Freely Soluble: Methanol, ethanol, ether, acetone, glacial acetic acid.<sup>[3]</sup>
- Slightly Soluble: Hot water.<sup>[3]</sup>
- Practically Insoluble: Water (cold), benzene, chloroform, carbon disulfide, petroleum ether.<sup>[3][4][5][7]</sup>

This profile is logical: polar protic and aprotic solvents can effectively solvate the hydroxyl and carboxylic acid groups, while nonpolar solvents cannot overcome the strong intermolecular hydrogen bonding of the solid-state compound. The insolubility in water is a key consideration for pharmaceutical formulations and environmental fate.[11]

## Acidity and Partition Coefficient

The acidic nature of MDSA is defined by its two carboxylic acid groups and two phenolic hydroxyl groups.

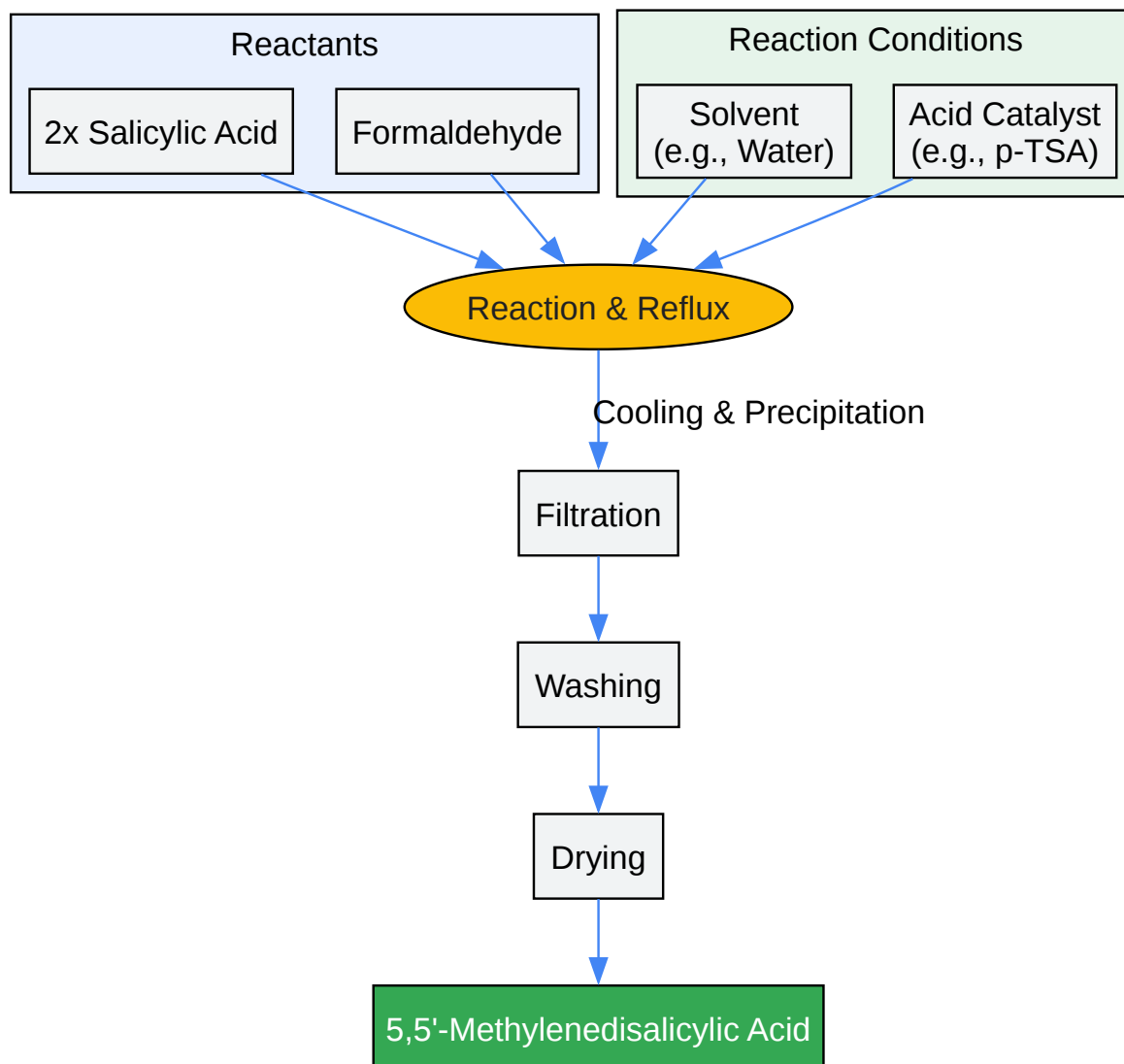
- pKa (Predicted):  $2.94 \pm 0.10$ . [10][12] This value primarily reflects the dissociation of the first carboxylic acid proton. The carboxylic acid groups are significantly more acidic than the phenolic hydroxyls.
- XLogP3: 2.085 - 3.3. [5][8][13] This value suggests a moderate lipophilicity. It indicates that while the molecule has polar functionalities, its overall character allows for partitioning into non-polar environments, a critical factor in membrane permeability and drug delivery.

## Synthesis and Reactivity

### Synthesis Pathway

MDSA is classically prepared via the electrophilic substitution of salicylic acid with formaldehyde, typically in the presence of an acid catalyst like sulfuric acid.[3] A more modern approach, aimed at reducing waste, utilizes p-toluenesulfonic acid as a catalyst in an aqueous medium.[14]

The selection of the catalyst and solvent system is a critical experimental choice. While sulfuric acid is effective, it necessitates a significant neutralization and washing step, generating substantial aqueous waste. The use of p-toluenesulfonic acid in water represents a greener alternative, simplifying workup and reducing the environmental impact.[14]



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Caption: Generalized workflow for the synthesis of MDSA.

## Reactivity

The reactivity of MDSA is centered around its four functional groups: two carboxylic acids and two phenolic hydroxyls. These sites can be selectively or exhaustively modified. For instance, derivatives have been synthesized by converting the carboxylic acid and phenolic groups into amides, esters, phosphates, and sulfonates to explore their therapeutic potential, such as inhibiting bacterial enzymes.[15]

## Spectroscopic and Analytical Characterization

Confirming the identity and purity of MDSA requires a suite of spectroscopic and chromatographic techniques.

### Spectroscopic Data

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for O-H stretching (broad, for both carboxylic acid and phenol), C=O stretching (strong, for the carboxylic acid), C=C stretching (for the aromatic rings), and C-O stretching. The provided data confirms the spectrum conforms to the structure.[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Will show distinct signals for the aromatic protons, the methylene bridge protons, and the acidic protons of the hydroxyl and carboxyl groups.
  - $^{13}\text{C}$  NMR: Will provide signals for each unique carbon atom, including the carboxyl, aromatic, and methylene carbons.[\[16\]](#)
- Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight (288.25 g/mol ) is a key identifier.[\[8\]](#)

### Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol provides a self-validating system for obtaining a high-quality IR spectrum of a solid sample like MDSA.

- System Preparation & Background Scan:
  - Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with isopropyl alcohol and a lint-free wipe.
  - Perform a background scan with nothing on the crystal. This is critical as it subtracts the spectral signature of the ambient atmosphere ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ), ensuring these do not appear in the final sample spectrum.

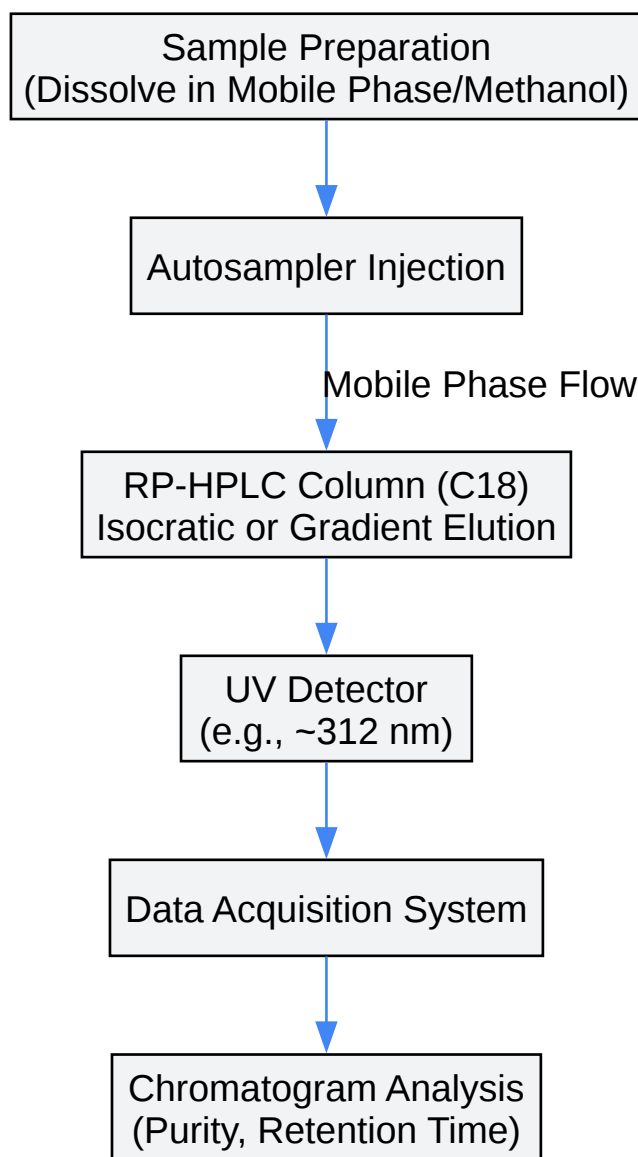
- Sample Application:
  - Place a small amount (a few milligrams) of the dry MDSA powder onto the center of the ATR crystal.
  - Apply pressure using the integrated anvil. Consistent pressure is key for spectral reproducibility, as it ensures good contact between the sample and the crystal.
- Spectrum Acquisition:
  - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - Set the spectral range from 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing & Validation:
  - The resulting spectrum should be automatically ratioed against the background scan.
  - Verify the spectrum by identifying key functional group peaks: a broad O-H stretch ( $\sim 3300\text{--}2500\text{ cm}^{-1}$ ), a sharp C=O stretch ( $\sim 1700\text{--}1680\text{ cm}^{-1}$ ), and aromatic C=C stretches ( $\sim 1600\text{--}1450\text{ cm}^{-1}$ ). The presence and relative intensity of these peaks validate the sample's identity.
- Cleaning:
  - Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

## Chromatographic Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of MDSA and separating it from related impurities.

- Methodology: A reverse-phase (RP) HPLC method is suitable.<sup>[17]</sup> The stationary phase would be nonpolar (e.g., C18), and the mobile phase would be a polar mixture, such as acetonitrile and water, with an acid modifier like phosphoric or formic acid.<sup>[17]</sup> The acid

modifier is crucial as it suppresses the ionization of the carboxylic acid groups, leading to sharper, more symmetrical peaks and improved retention.



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Caption: Standard workflow for purity analysis of MDSA by HPLC.

## Safety and Handling

Proper handling of any chemical reagent is non-negotiable. The available data indicates that MDSA requires careful handling.



## Hazard Identification

- GHS Classification: Causes serious eye irritation (H319).[8] May cause skin and respiratory irritation.[12][18] Harmful if swallowed.[12]
- Precautionary Statements:
  - Prevention: Wear protective gloves and eye protection. Avoid breathing dust. Wash hands thoroughly after handling.[18][19]
  - Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][18]

## Storage and Handling Recommendations

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][19]
- Handling: Handle in a well-ventilated area to avoid dust formation. Use non-sparking tools and take measures to prevent electrostatic discharge.[19]

## Conclusion

**5,5'-Methylenedisalicylic acid** is a well-defined molecule with a robust set of physicochemical properties that underpin its utility as a chemical intermediate. Its high melting point, distinct solubility profile, and multiple reactive functional groups are key characteristics that must be understood for its effective use in research and development. The analytical methods described provide a clear pathway for its identification and quality control, ensuring the integrity of any downstream applications. As with any active chemical compound, adherence to strict safety and handling protocols is essential.

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